3-(1H-Diazirin-1-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
102091-37-2 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.127 |
IUPAC Name |
3-(diazirin-1-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-6(4-7-3-1)9-5-8-9/h1-5H |
InChI Key |
SQPLMOTZHFOPMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C=N2 |
Synonyms |
Pyridine, 3-(1H-diazirin-1-yl)- (9CI) |
Origin of Product |
United States |
Synthetic Strategies for 3 1h Diazirin 1 Yl Pyridine and Analogues
General Methodologies for Diazirine Ring Formation
Synthesis via Oxime Intermediates
A prevalent and well-documented pathway to diazirines begins with the conversion of a ketone to an oxime. wikipedia.orgwikiwand.com This approach is particularly common for aryl and heteroaryl trifluoromethyl diazirines. jst.go.jp The oxime serves as a stable, isolable intermediate that is subsequently activated to facilitate the intramolecular cyclization required for diaziridine ring formation.
The initial step in this synthetic sequence is the oximation of a precursor ketone. For the synthesis of pyridyl-substituted diazirines, the starting material is typically a pyridyl ketone, such as a trifluoroacetylpyridine derivative. mdpi.comencyclopedia.pub The oximation is generally accomplished by reacting the ketone with hydroxylamine (B1172632) hydrochloride. wikipedia.orgwikiwand.com This reaction is often conducted in the presence of a base, like pyridine (B92270) or sodium acetate, to neutralize the liberated HCl and drive the condensation reaction forward. wikipedia.orgnih.govusf.edu
For instance, in the synthesis of 3-trifluoromethyl-diazirinyl pyridine analogues, the corresponding trifluoroacetyl pyridine ketone is treated with hydroxylamine hydrochloride in pyridine to yield the oxime intermediate. mdpi.comencyclopedia.pub This transformation is a critical foundational step, converting the carbonyl carbon into an electrophilic center suitable for the subsequent ring-forming amination.
Table 1: Oximation Reaction Examples for Pyridyl Diazirine Precursors
| Starting Ketone | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5-(trifluoroacetyl)pyridin-2-yl)methyl silyl (B83357) ether | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | Reflux | 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-(1-(hydroxyimino)-2,2,2-trifluoroethyl)pyridine | usf.edu |
| Trifluoroacetyl indole (B1671886) derivatives | Hydroxylamine hydrochloride | Pyridine | N/A | Indole oxime derivatives | mdpi.comnih.gov |
Following oximation, the hydroxyl group of the oxime is activated by converting it into a better leaving group. This is essential for the subsequent nucleophilic attack by ammonia (B1221849) to form the diaziridine ring. The most common methods for this activation are tosylation and mesylation. wikipedia.orgwikiwand.com
The oxime is treated with either p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine. wikipedia.orgwikiwand.commdpi.com This reaction replaces the hydroxyl hydrogen with a tosyl or mesyl group, respectively, yielding a sulfonyl oxime. acs.org The resulting O-sulfonylated oxime is a highly reactive intermediate, primed for cyclization. In many procedures, due to the instability of the tosyl or mesyl oxime, it is not isolated but used directly in the next step. nih.gov For example, the synthesis of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines involves the tosylation of the oxime intermediate before the cyclization step. mdpi.comencyclopedia.pub Similarly, mesylation is employed in the synthesis of certain spirocyclic diazirines. rsc.org
Table 2: Activation of Oximes via Sulfonylation
| Oxime Intermediate | Reagent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Pyridyl oxime silyl ether | Tosyl chloride (TsCl) | Pyridine | Dichloromethane | Tosyl oxime 7 | usf.edu |
| Indole oxime | Tosyl chloride (TsCl) | Triethylamine | Acetone | Tosyl oxime of indole | nih.gov |
| Oxime 19 | Mesyl chloride (MsCl) | N/A | N/A | Mesylated oxime 20 | rsc.org |
Oximation Reactions
Diaziridine Formation as Precursors
The conversion of the activated sulfonyl oxime into a diaziridine is typically achieved by treatment with ammonia. wikipedia.orgwikiwand.com In this step, ammonia acts as a nucleophile, first displacing the tosylate or mesylate group, and then undergoing an intramolecular cyclization to form the diaziridine ring. nih.gov This reaction is often carried out in a solvent like diethyl ether or dioxane at low temperatures, for instance by bubbling gaseous ammonia into the solution at -50°C to -78°C. usf.edumdpi.com The reaction of the tosyl oxime with liquid ammonia leads to the formation of the corresponding diaziridine, which can then be oxidized to the final diazirine product. mdpi.comencyclopedia.pubacs.org
An alternative approach to diaziridines involves the direct reaction of a ketone with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia. wikipedia.orgmdpi.com This method is particularly common for the synthesis of aliphatic diazirines, where the ketone first reacts with ammonia to form an imine in situ, which is then aminated by HOSA to yield the diaziridine. jst.go.jpmdpi.com
To improve efficiency and overcome issues with the isolation of unstable intermediates, one-pot procedures have been developed. mdpi.com In these approaches, the diaziridine is formed in situ and is directly converted to the diazirine without being isolated. nih.gov For example, a tosyl oxime can be treated with ammonia to form the diaziridine, which is then oxidized in the same reaction vessel to yield the 3H-diazirine. mdpi.com
Recent advancements have led to base-mediated one-pot syntheses of aliphatic diazirines from ketones. mdpi.comnih.gov In a typical procedure, the ketone is treated with hydroxylamine-O-sulfonic acid in liquid ammonia. After the formation of the diaziridine intermediate, a base like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK) is added, which facilitates the direct dehydrogenation of the diaziridine to the diazirine under air. mdpi.comnih.gov This method avoids the need for isolating the diaziridine and simplifies the purification process, making it a more convenient and scalable approach. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| 3-(1H-Diazirin-1-yl)pyridine | C6H5N3 |
| 3-Aryl-3-trifluoromethyl-3H-diazirine | Varies |
| 3H-diazirine | CH2N2 |
| Ammonia | NH3 |
| Diaziridine | CH4N2 |
| Diethyl ether | (C2H5)2O |
| Dioxane | C4H8O2 |
| Hydroxylamine hydrochloride | NH2OH·HCl |
| Hydroxylamine-O-sulfonic acid (HOSA) | H3NO4S |
| Mesyl chloride (MsCl) | CH3ClO2S |
| p-toluenesulfonyl chloride (TsCl) | C7H7ClO2S |
| Potassium hydroxide (KOH) | KOH |
| Potassium tert-butoxide (t-BuOK) | C4H9KO |
| Pyridine | C5H5N |
| Sodium acetate | C2H3NaO2 |
| Triethylamine | (C2H5)3N |
| Trifluoroacetylpyridine | C7H4F3NO |
Amination Reactions to Diaziridines
Oxidation of Diaziridines to Diazirines
A crucial and final step in the synthesis of many diazirines is the oxidation of the corresponding diaziridine precursor. wikipedia.org Diaziridines, which are three-membered heterocyclic compounds containing two nitrogen atoms, are themselves synthesized from carbonyl compounds. wikipedia.org The transformation of a diaziridine to a diazirine involves the removal of two hydrogen atoms from the nitrogen atoms, forming a nitrogen-nitrogen double bond within the three-membered ring.
Several oxidizing agents have been effectively employed for this conversion. Common methods include oxidation with:
Silver oxide (Ag₂O) : This is a frequently used reagent for the oxidation of diaziridines. wikipedia.orgmdpi.comencyclopedia.pub
Iodine in the presence of a base (e.g., triethylamine): This system is also a standard and effective method for diaziridine oxidation. wikipedia.orgwikipedia.org
Chromium-based reagents : The Jones oxidation is another cited method for this transformation. wikipedia.org
Swern oxidation conditions : The use of dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride has been shown to be an effective alternative, particularly when other methods fail or are incompatible with the substrate. rsc.org This method was successfully used to convert a series of trifluoromethyldiaziridines to their corresponding diazirines. rsc.org
The choice of oxidizing agent often depends on the specific substrate and the presence of other functional groups in the molecule. For instance, heavy metal-based oxidants may not be suitable for substrates with which they are incompatible. rsc.org
Specific Approaches to Pyridine-Substituted Diazirines
The synthesis of diazirines bearing a pyridine ring requires careful planning to incorporate the heteroaromatic moiety without interfering with the sensitive diazirine-forming reactions.
Integration of Pyridine Ring into Diazirine Synthesis
The synthesis of pyridine-substituted diazirines typically begins with a functionalized pyridine derivative that serves as the starting material. A common strategy involves starting with a pyridine compound containing a ketone or a group that can be converted to a ketone. mdpi.comencyclopedia.pub For example, the synthesis of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines started from the corresponding bromo-pyridyl and -pyrimidyl alcohols. mdpi.comencyclopedia.pub
The general synthetic sequence can be summarized as follows:
Protection of functional groups : Any reactive functional groups on the pyridine ring, such as alcohols, are protected. Silyl ethers like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) are commonly used for this purpose. mdpi.comencyclopedia.pub
Formation of the ketone : The pyridine ring is modified to introduce a ketone functional group at the desired position. This can be achieved through various methods, such as metal-halogen exchange followed by reaction with a trifluoroacetylating agent to install a trifluoromethyl ketone. mdpi.comencyclopedia.pub
Oximation : The ketone is converted to an oxime by reacting it with hydroxylamine hydrochloride. wikipedia.orgmdpi.comencyclopedia.pub
Sulfonylation of the oxime : The hydroxyl group of the oxime is converted to a good leaving group by reaction with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, to form a sulfonyl oxime. wikipedia.orgmdpi.comencyclopedia.pub
Formation of the diaziridine : The sulfonyl oxime is then treated with ammonia to form the diaziridine ring. wikipedia.orgmdpi.comencyclopedia.pub
Oxidation : The final step is the oxidation of the diaziridine to the desired diazirine using one of the methods described in section 2.1.3. mdpi.comencyclopedia.pub
Deprotection : If necessary, the protecting groups are removed to yield the final product. mdpi.comencyclopedia.pub
This multi-step approach allows for the controlled construction of the pyridine-substituted diazirine.
Stability and Reactivity Considerations during Synthesis of Heteroaromatic Diazirines
The synthesis of heteroaromatic diazirines, such as those containing a pyridine ring, presents unique challenges related to stability and reactivity. The electron-withdrawing nature of the pyridine ring can influence the stability of the diazirine ring and its precursors. mdpi.comrsc.org
Research has shown that incorporating an electron-withdrawing pyridine or pyrimidine (B1678525) ring can enhance the stability of the diazirine photolabels under ambient light compared to their phenyl-substituted counterparts. rsc.org For instance, 3-pyridyl and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines demonstrated significantly improved stability to ambient light exposure over a month compared to the conventional (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol. encyclopedia.pub This increased stability is a significant advantage for practical applications. encyclopedia.pubrsc.org
Despite the electronic effects of the heteroaromatic ring, the fundamental reactivity for carbene generation upon photoactivation appears to be largely unaffected. Studies have shown that the photoreactive efficiency of pyridine- and pyrimidine-substituted diazirines is comparable to that of their phenyl analogues. mdpi.comencyclopedia.pub
During the synthesis, the diazirine ring is generally stable to a variety of reaction conditions, including some acidic environments. rsc.org However, care must be taken during the final steps of the synthesis to avoid decomposition of the strained ring. For example, nitration of a diazirine-containing compound was carried out at very low temperatures (-72 °C) to prevent decomposition of the diazirine moiety. mdpi.com
Advanced Synthetic Modifications for Research Applications
To enhance the utility of this compound and its analogs in modern chemical biology research, synthetic strategies have been developed to incorporate additional functionalities.
Incorporation of Bio-Orthogonal Handles (e.g., Alkyne Moieties)
Bio-orthogonal handles are chemical functionalities that are inert to biological systems but can undergo specific chemical reactions with an exogenously supplied partner. nih.govonlinescientificresearch.com The incorporation of such handles into diazirine-containing molecules creates powerful tools for applications like photoaffinity labeling, allowing for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry. nih.govrsc.orgwustl.edu
The terminal alkyne is a popular bio-orthogonal handle due to its small size and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Synthetic strategies for incorporating an alkyne group into a diazirine-containing molecule often involve:
Attaching a pre-functionalized building block : A molecule already containing the alkyne and the diazirine (or its precursor) can be coupled to the main scaffold.
Late-stage functionalization : Introducing the alkyne group at a later stage of the synthesis. For example, Sonogashira coupling can be used to attach a trimethylsilyl-protected alkyne, which is then deprotected. encyclopedia.pub
"Minimalist" linkers that contain both the diazirine and a bio-orthogonal handle within a small aliphatic chain have been developed to minimize perturbation to the parent molecule's biological activity. nih.govresearchgate.net
Synthesis of Bis-Diazirine Conjugates
Bis-diazirine conjugates are molecules that contain two diazirine groups. These compounds are particularly useful as cross-linking agents in materials science and for studying molecular interactions. rsc.orgacs.org Upon activation (photochemical or thermal), they can form two reactive carbene species, enabling the covalent linkage of two different molecules or polymer chains. researchgate.netresearchgate.net
The synthesis of bis-diazirine conjugates typically involves linking two diazirine-containing moieties through a linker. The nature of the linker can be varied to control the distance and flexibility of the cross-link. For example, a patent describes the synthesis of 3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine. google.com The synthesis of other bis-diazirines often involves coupling a difunctional linker with two equivalents of a diazirine precursor, followed by the standard diazirine formation steps. google.com
Photochemistry and Reactivity of the Diazirine Moiety in Research Contexts
Mechanisms of Photoactivation and Carbene Generation
The transformation of a stable diazirine into a reactive carbene is a process governed by well-defined photochemical principles. This activation is key to its application in fields like photoaffinity labeling, where precise, light-triggered reactivity is essential. wikipedia.orgenamine.net
The defining characteristic of diazirines is their photolability. wikipedia.org When subjected to UV radiation, typically in the 350–380 nm range, the diazirine ring absorbs a photon, promoting the molecule to an excited electronic state. researchgate.net This excitation induces the cleavage of the C-N bonds and the irreversible elimination of a molecule of dinitrogen (N₂). researchgate.nettu-dortmund.deresearchgate.net The loss of highly stable and gaseous N₂ is a significant thermodynamic driving force, rendering the decomposition process efficient and generally clean. tu-dortmund.deresearchgate.net The strain inherent in the three-membered ring also contributes to the ease of this photo-fragmentation. libretexts.org What remains is a carbene, a highly reactive species with a divalent carbon atom, ready to engage in further reactions. wikipedia.orgresearchgate.net
The photolytic decomposition of a diazirine can lead to the formation of a carbene in one of two electronic spin states: singlet or triplet. wikipedia.orglibretexts.org The initial photolysis product is predominantly the singlet carbene, where the two non-bonding electrons on the carbene carbon are spin-paired in the same orbital. wikipedia.orglibretexts.org This is a consequence of the spin conservation principle during the rapid, concerted extrusion of dinitrogen from the spin-paired diazirine precursor. libretexts.org
The singlet carbene is a high-energy, transient species that can undergo intersystem crossing to the more stable triplet state. libretexts.org In the triplet state, the two non-bonding electrons occupy different orbitals and have parallel spins. wikipedia.orglibretexts.org The spin state of the carbene is a critical factor influencing its subsequent reactivity; singlet carbenes typically undergo concerted insertion reactions, while triplet carbenes react via a two-step radical mechanism. libretexts.orgresearchgate.net
| Carbene State | Electron Configuration | Reactivity Mechanism | Stereochemistry |
| Singlet | Spin-paired electrons in one orbital | Concerted insertion | Stereospecific |
| Triplet | Unpaired electrons in different orbitals | Stepwise radical abstraction & recombination | Stereoselective |
This table provides a simplified comparison of the key characteristics of singlet and triplet carbenes generated from diazirine photolysis. wikipedia.orglibretexts.orgresearchgate.net
While direct carbene formation is a major pathway, it is often in competition with a photo-isomerization reaction that converts the cyclic diazirine into its linear isomer, a diazo compound. researchgate.netnih.govchemrxiv.org This isomerization is a known photochemical process for diazirines. researchgate.netnih.govacs.org The resulting diazo intermediate can itself be photolabile, decomposing upon further irradiation to yield a carbene and dinitrogen. nih.govsurfacesciencewestern.com However, recent research indicates that for some alkyl diazirines, the diazo intermediate can be the dominant species, reacting directly with substrates, particularly polar residues in proteins. pku.edu.cnnih.govspringernature.com The balance between these competing pathways—direct carbene formation versus isomerization to a diazo intermediate—is influenced by the diazirine's substituents and the reaction conditions, such as light intensity and duration. nih.govnih.gov For many applications, controlling this branching ratio is key to achieving the desired chemical outcome.
Formation of Singlet versus Triplet Carbenes
Carbene Reactivity and Insertion Chemistry
The high reactivity of the carbene generated from "3-(1H-Diazirin-1-yl)pyridine" is the basis for its utility as a cross-linking agent. These carbenes readily form new covalent bonds by inserting into existing chemical bonds.
Carbenes are highly electrophilic and react indiscriminately with a variety of electron-rich single bonds, including carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds. wikipedia.orgresearchgate.netacs.org This insertion chemistry is fundamental to the use of diazirines in photoaffinity labeling, where they are used to map molecular interactions within biological systems. wikipedia.orgacs.org The singlet carbene can insert directly into these bonds in a single, concerted step. libretexts.org The triplet carbene, behaving as a diradical, typically reacts through a slower, two-step process involving hydrogen atom abstraction followed by radical recombination. libretexts.orgrsc.org This ability to form stable covalent bonds with otherwise inert C-H bonds makes diazirine-derived carbenes powerful tools for chemical biology and materials science. wikipedia.orgacs.orgacs.org
The nature of the substituents on the diazirine ring profoundly impacts the properties of the resulting carbene. wikipedia.orglibretexts.org A prime example is the trifluoromethyl (CF₃) group. Incorporating a CF₃ group, as seen in trifluoromethyl-aryl diazirines, has several important consequences.
Firstly, the strong electron-withdrawing nature of the CF₃ group increases the electrophilicity and reactivity of the carbene. researchgate.net This can be beneficial for promoting insertion reactions, but may also decrease selectivity. researchgate.net Secondly, the CF₃ group can influence the carbene's ground state spin. While many carbenes have a triplet ground state, the CF₃ group can stabilize the singlet state relative to the triplet state. researchgate.net It also helps to suppress unwanted intramolecular rearrangement reactions of the carbene, which improves the yield of the desired insertion products. researchgate.netrsc.org Due to these favorable properties—enhanced stability, predictable photochemistry, and reduced side reactions—trifluoromethyl-substituted aryl diazirines are among the most commonly used photo-probes in biological applications. wikipedia.orgnih.gov
| Substituent Effect | Impact on Carbene Properties | Reference |
| Electron-donating group | Stabilizes singlet state; may favor diazo formation | wikipedia.org |
| Electron-withdrawing group (e.g., -CF₃) | Increases carbene electrophilicity/reactivity; suppresses rearrangements | wikipedia.orgresearchgate.netrsc.org |
| Aryl vs. Alkyl | Aryl-trifluoro diazirines often react via carbene; alkyl diazirines may favor diazo intermediate pathway | nih.gov |
This table summarizes the general influence of different types of substituents on the properties and reactivity of diazirine-generated carbenes.
pH-Dependent Labeling Preferences of Diazirines
The utility of diazirines in photoaffinity labeling (PAL) is influenced by their reactivity, which can be significantly affected by the local pH environment. Upon photoactivation, diazirines can form both highly reactive carbenes and their linear isomers, diazo compounds. rsc.org The balance between these intermediates and their subsequent reactions dictates the labeling profile.
Systematic studies have revealed distinct pH-dependent labeling behaviors between different classes of diazirines, particularly alkyl and aryl diazirines. nih.govnih.govacs.org Alkyl diazirines demonstrate a pronounced preference for labeling acidic amino acid residues, such as aspartic acid and glutamic acid, and this preference is pH-dependent. nih.govacs.orgharvard.edu This reactivity is attributed to the formation of a relatively long-lived alkyl diazo intermediate. nih.gov In an acidic environment, this diazo intermediate can be protonated, forming a reactive diazonium species that subsequently alkylates nucleophilic residues, with acidic side chains being prime targets. rsc.orgnih.gov The proton transfer from the acid is considered a potential rate-limiting step, explaining the dependence of the labeling yield on the protonation state of the amino acid. nih.gov This mechanism also rationalizes the observation that alkyl diazirine probes tend to enrich highly acidic proteins or those situated in membranes. nih.govacs.org
In contrast, aryl-trifluorodiazirines exhibit labeling patterns that are less dependent on pH. nih.govharvard.edu Their reactivity is thought to proceed primarily through a carbene intermediate. nih.govacs.org While aryl diazirines can also isomerize to a diazo compound, the resulting aryl diazo intermediate is electronically stabilized and considered less reactive under typical photolysis conditions. nih.govresearchgate.net Consequently, labeling by aryl diazirines is more reflective of general C-H insertion reactions by the carbene, which is less selective for acidic residues. nih.gov
To mitigate the labeling bias of linear alkyl diazirines, alternative scaffolds have been explored. For instance, cyclobutane (B1203170) diazirines have been shown to exhibit less pH-dependent labeling compared to their linear counterparts, suggesting that their reactivity may be more dominated by the carbene pathway. rsc.org
Advanced Photochemical Control and Activation
Traditional photoactivation of diazirines relies on UV light, typically around 350-380 nm. researchgate.netrsc.org While effective, this wavelength range can limit applications in living systems due to potential cellular damage and limited tissue penetration. chemrxiv.orgrsc.orgrsc.org To overcome these limitations, advanced strategies are being developed to shift the activation to longer, more biocompatible wavelengths.
Longer Wavelength Photoactivation Strategies (>450 nm)
A significant breakthrough in controlling diazirine photoactivation involves shifting the required wavelength into the visible light spectrum (>450 nm). chemrxiv.orgrsc.org This has been achieved by redesigning the diazirine-containing molecule to include a larger chromophore. rsc.org
One successful strategy is based on a reconceptualization of the diazirine's central carbon atom as being sp2-hybridized, which allows for electronic conjugation with a dye molecule. chemrxiv.orgrsc.orgrsc.org Researchers have synthesized a diazirine-fluorene conjugate that demonstrates this principle. rsc.org In this model system, the diazirine group is directly linked to the fluorene (B118485) chromophore. chemrxiv.org This conjugation extends the π-system of the molecule, shifting its absorption maximum to longer wavelengths. rsc.org As a result, the diazirine-fluorene conjugate could be successfully activated with blue light at approximately 460 nm, leading to the formation of a carbene capable of inserting into stable C-H bonds. rsc.org To the best of our knowledge, this represented the first instance of a trifluoromethyl aryl diazirine being activated with light >450 nm without an external photosensitizer. rsc.org
Another approach to modestly shift the activation wavelength involves modifying the substituents on the aryl ring of aryl diazirines. rsc.org A structure-function survey of trifluoromethyl aryl diazirines showed that adding electron-donating groups to the para-position of the aryl ring could shift the absorbance to longer wavelengths. rsc.org
Two-Photon Activation of Diazirine-Based Probes
Expanding on the strategies for longer wavelength activation, researchers have successfully demonstrated the two-photon activation (2PA) of diazirine-based probes. chemrxiv.orgresearchgate.net Two-photon excitation utilizes the simultaneous absorption of two lower-energy photons (typically in the near-infrared, or near-IR, range) to achieve the same electronic transition as a single high-energy photon. rsc.orgnih.gov This approach offers significant advantages for biological studies, including increased penetration depth in tissue, lower scattering, and reduced phototoxicity outside the focal point.
The same diazirine-fluorene conjugate designed for single-photon visible-light activation was also shown to be amenable to two-photon activation. rsc.org Using near-IR light, researchers were able to trigger the activation of the diazirine and subsequent carbene formation. rsc.orgresearchgate.netnih.gov This was the first demonstration of two-photon activation for a trifluoromethyl aryl diazirine. rsc.org The ability to use near-IR light for activation opens up the possibility of using diazirine probes for target identification and other photoaffinity labeling experiments in deep tissue environments, which are inaccessible with conventional UV or single-photon visible light activation. researchgate.netchemrxiv.orgrsc.orgresearchgate.net
Applications in Chemical Biology and Biomedical Research
Photoaffinity Labeling (PAL) Methodologies with 3-(1H-Diazirin-1-yl)pyridine
Photoaffinity labeling is a powerful strategy used to convert noncovalent biomolecular interactions into stable covalent linkages through light-induced activation of a photoreactive group. nih.gov Diazirine-based compounds, including this compound, are at the forefront of this methodology.
The core principle of diazirine-based PAL lies in its photochemical reactivity. The diazirine, a three-membered ring containing a carbon and two nitrogen atoms, is chemically stable in the dark. jst.go.jp Upon irradiation with long-wavelength UV light (typically 350–380 nm), it rapidly extrudes a molecule of dinitrogen (N₂) to generate a highly reactive and short-lived carbene intermediate. nih.govnih.govwikipedia.org This carbene can then non-selectively insert into adjacent C-H, O-H, and N-H bonds within its immediate vicinity, effectively creating a permanent covalent bond between the probe molecule and its interacting biomolecular target. nih.govwikipedia.orgthieme-connect.com This process "traps" weak or transient interactions for subsequent analysis. nsf.govresearchgate.net
An alternative photochemical pathway involves the isomerization of the diazirine to a linear diazo intermediate. nih.govrsc.org This diazo species can also be photolytically converted to the reactive carbene or, in acidic microenvironments, become protonated to form a diazonium species that acts as an alkylating agent, showing a preference for labeling acidic amino acid residues like aspartic and glutamic acid. nih.govrsc.orgchemrxiv.org
The use of diazirines as photophores offers several distinct advantages over other photoreactive groups, such as benzophenones and aryl azides.
| Feature | Advantage of Diazirine-Based PAL |
| Minimal Size | The diazirine moiety is one of the smallest photoreactive groups, which minimizes steric perturbation of the original ligand, thereby preserving its natural binding affinity and specificity for the target biomolecule. researchgate.netiris-biotech.deacs.orgmdpi.com |
| High Reactivity | The generated carbene is extremely reactive and has a very short half-life, ensuring that cross-linking is rapid and confined to the immediate binding site, which reduces non-specific labeling of distal molecules. nih.govnih.gov |
| Chemical Stability | The diazirine ring is robust and stable under a wide range of chemical conditions, facilitating its incorporation into complex molecular probes through multi-step synthesis. jst.go.jp |
| Favorable Activation Wavelength | Activation occurs with low-energy UV-A light (350-380 nm), which is less damaging to sensitive biological samples like proteins and live cells compared to the higher-energy UV light required for other photolabels. jst.go.jpnih.govnih.gov |
| Broad Insertion Capability | Carbenes are capable of inserting into a wide variety of chemical bonds, allowing for the labeling of a broader range of amino acid residues compared to other reactive intermediates. nih.govthieme-connect.com |
This table summarizes the key benefits of using diazirine-containing compounds in photoaffinity labeling experiments.
The rational design of a photoaffinity probe is critical for its success. A typical diazirine-based probe is trifunctional, consisting of three essential components:
A Recognition Element: This is a pharmacophore or ligand scaffold that specifically binds to the biological target of interest. nih.govchemrxiv.org
A Photoreactive Moiety: The this compound group serves as the photo-cross-linker. mdpi.com
A Reporter Handle: This is a functional group, such as a terminal alkyne or azide (B81097) for "click chemistry," a biotin (B1667282) tag for affinity purification, or a fluorophore for direct visualization. nsf.govacs.orgnih.govplos.org
The development of probes based on the this compound scaffold offers specific advantages over the more common phenyl-diazirine analogs. Research has shown that heteroaromatic diazirines, such as 3-pyridyl-substituted 3-trifluoromethyl-diazirines, exhibit enhanced properties crucial for biological experiments. mdpi.com
| Property | Conventional Phenyl-Diazirine | 3-Pyridyl-Diazirine Derivative |
| Ambient Light Stability | Significant photodecomposition observed after 7 days, with only 27% remaining after one month. mdpi.com | Negligible decomposition after 7 days, with 79% remaining after one month, indicating superior stability. mdpi.com |
| Aqueous Solubility | Limited solubility in aqueous buffers. mdpi.com | Demonstrated 100–7500 times greater solubility in aqueous solutions at pH 7.4 and 5.0. mdpi.com |
This table compares the properties of a conventional phenyl-diazirine with a heteroaromatic 3-pyridyl-diazirine, highlighting the improved stability and solubility of the latter for biological applications. Data is based on research by Kumar et al. mdpi.com
This enhanced stability and solubility make this compound derivatives particularly well-suited for complex biological studies, as they are less prone to degradation during experimental handling and are more compatible with aqueous physiological conditions. mdpi.com
Applying PAL in a living cellular environment presents a unique set of challenges that must be addressed during probe design and experimental execution. acs.org
Cell Permeability and Toxicity: Probes must be able to cross the cell membrane to reach their intracellular targets without inducing cytotoxicity. The small size of the diazirine group is a significant asset in this regard. nih.govacs.org
Influence of Probe Charge: In live cells, the net charge of a probe can significantly impact its labeling efficiency and target profile. Studies have shown that probes carrying a net positive charge often produce higher labeling yields both in vitro and in cells. iris-biotech.deacs.org
Experimental Workflow: A standard live-cell PAL experiment involves incubating the cells with the diazirine probe, followed by irradiation with UV-A light to trigger covalent cross-linking. thieme-connect.comacs.org The cells are then lysed, and the reporter tag on the probe is used for the enrichment (e.g., via biotin-streptavidin pull-down) and subsequent identification of the labeled biomolecules, typically by mass spectrometry. acs.orgnih.gov
Design and Development of this compound-Based Probes
Identification of Biomolecular Interactions
A primary application of this compound-based probes is the identification and characterization of biomolecular interactions, which are fundamental to nearly all cellular processes. iris-biotech.de
Diazirine-based PAL is a cornerstone technique for studying the interactions between small molecules (ligands) and their protein targets (receptors and enzymes). wikipedia.org By incorporating a this compound moiety into a ligand of interest, researchers can permanently capture the ligand-protein complex upon photoactivation. plos.org This enables several key research objectives:
Target Identification: For drugs or bioactive molecules with an unknown mechanism of action, PAL can identify the specific protein(s) to which they bind in a complex proteome. For instance, a diazirine-containing probe was used to identify the FoF1-ATP synthase as the molecular target of a novel trypanocidal compound. plos.org
Binding Site Mapping: Following cross-linking and protein isolation, mass spectrometry analysis can pinpoint the exact amino acid residues that were modified by the probe, thereby mapping the ligand's binding site on the protein's surface. wikipedia.org
Interactome Profiling: Fragment-based approaches, where small molecular fragments are functionalized with a diazirine and a reporter tag, allow for the large-scale mapping of "fragment-protein" interactions across the proteome, providing starting points for drug discovery. nih.gov
The utility of diazirine photochemistry extends beyond small molecule interactions to the study of larger macromolecular complexes.
Protein-Protein Interactions (PPIs): Investigating PPIs is crucial for understanding cellular signaling and regulation. iris-biotech.de Diazirine-containing unnatural amino acids can be incorporated directly into a protein of interest during its synthesis. When this protein interacts with a binding partner, photoactivation will covalently cross-link the two proteins, allowing for the unequivocal identification of the interacting partner. rsc.orgiris-biotech.de
Protein-Nucleic Acid Interactions: The regulation of gene expression relies heavily on the interaction between proteins (like transcription factors) and nucleic acids (DNA and RNA). To study these interactions, a diazirine photophore can be synthetically incorporated into a DNA or RNA oligonucleotide, for example, as part of a modified nucleoside. nih.govresearchgate.net When an interacting protein binds to this modified nucleic acid, UV irradiation traps the complex, enabling the identification of DNA- or RNA-binding proteins and the characterization of their binding sites. wikipedia.orgnih.gov
Application in Membrane Proteome Survey
The study of membrane proteins is a significant challenge in proteomics due to their hydrophobic nature and complex environment. Photoaffinity labeling probes equipped with diazirine groups have emerged as effective tools for surveying the membrane proteome. While diazirines, in general, are used for this purpose, the specific properties of different diazirine probes can influence their labeling patterns.
Systematic evaluations have shown that alkyl diazirine probes exhibit a preference for labeling acidic amino acid residues and are particularly effective at enriching proteins embedded within membranes. This reactivity profile helps rationalize why these probes are successful in membrane proteome surveys. The pyridine (B92270) ring in this compound introduces heteroaromatic properties that can influence the probe's solubility and interaction with specific biological environments. researchgate.net For instance, compared to more common phenyl-based diazirines, pyridyl diazirines can exhibit increased aqueous solubility, which is an advantageous property for biological experiments. researchgate.net
Upon photoactivation, the diazirine generates a carbene that can covalently crosslink with interacting proteins in its immediate vicinity, including integral and associated membrane proteins. wikipedia.org This proximity-dependent labeling enables the identification of direct binding partners and neighboring proteins within the complex architecture of the cell membrane, providing valuable insights into the composition and organization of the membrane proteome.
Mechanisms of Action Elucidation for Bioactive Compounds
A critical step in drug discovery and chemical biology is understanding how a bioactive compound exerts its effects, which involves identifying its molecular target(s). nih.govresearchgate.net Photoaffinity labeling (PAL) is a powerful strategy for this purpose, and this compound serves as a key functional component in designing probes for these studies. researchgate.netresearchgate.net
The process involves incorporating the pyridyl-diazirine photophore into the structure of a bioactive compound, creating a photoactivatable analog. wikipedia.org This probe is then introduced to a biological system, such as cultured cells or tissue lysates, where it engages with its target protein(s). sci-hub.se Subsequent irradiation with UV light triggers the conversion of the diazirine into a reactive carbene, which forms a stable, covalent bond with amino acid residues at the binding site. wikipedia.org This covalent capture allows for the isolation, enrichment, and subsequent identification of the target protein, often using mass spectrometry-based proteomic techniques. nih.gov
The combination of heteroaromatics like pyridine with diazirines is considered a rational and promising strategy for uncovering the unknown mechanisms and target biomolecules of bioactive compounds that contain a heteroaromatic core. researchgate.netnih.gov This approach has been successfully applied to identify the binding proteins for various ligands, helping to validate drug targets and elucidate signaling pathways. wikipedia.orgnih.govmdpi.com
Integration with Bio-Orthogonal Chemistry (e.g., Click Chemistry)
To enhance the utility of photoaffinity labeling, the diazirine photoprobe is often equipped with a second functional group that can participate in bio-orthogonal reactions. nih.gov This dual-functionality allows for a two-step approach to target identification. The most prominent example of this is the integration of a "clickable" handle, such as an alkyne group, into the probe's structure to be used in conjunction with click chemistry. nih.govwustl.edu
Click chemistry refers to a set of reactions that are rapid, selective, high-yielding, and biocompatible. tcichemicals.comsigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable triazole linkage. tcichemicals.comsigmaaldrich.com In the context of PAL, a pyridyl-diazirine probe would also contain an alkyne terminal. wustl.edursc.org After the photo-crosslinking step fixes the probe to its protein target, the alkyne handle remains available for reaction. nih.gov Researchers can then introduce an azide-modified reporter tag, such as a fluorophore for imaging or a biotin tag for affinity purification. nih.gov
This integration offers significant advantages:
Reduced Steric Hindrance: The initial probe is small, minimizing potential interference with the natural ligand-receptor interaction.
Versatility: A single alkyne-modified probe can be used with various azide-modified reporters, allowing for different downstream applications (e.g., fluorescence microscopy, western blotting, or enrichment for mass spectrometry). nih.gov
Improved Signal-to-Noise: The reporter tag is added after unbound probes are washed away, reducing background signal and improving detection sensitivity.
The development of such multifunctional probes, combining the photoreactivity of this compound with the bio-orthogonal reactivity of a clickable handle, represents a sophisticated and powerful strategy in modern chemical biology for ligand and target discovery. nih.govotago.ac.nz
Applications of 3 1h Diazirin 1 Yl Pyridine in Materials Science and Polymer Chemistry
The unique photoreactive properties of the diazirine functional group have positioned compounds like 3-(1H-Diazirin-1-yl)pyridine as valuable tools in materials science and polymer chemistry. This heterocyclic compound serves as a precursor to a highly reactive carbene, which can be generated under specific conditions to induce covalent bond formation, leading to innovative applications in polymer crosslinking, surface functionalization, and the development of advanced devices.
Advanced Research Directions and Methodological Innovations
Development of Next-Generation Diazirine Scaffolds
The quest for photoaffinity probes with enhanced properties has spurred the development of novel diazirine scaffolds beyond the traditional trifluoromethylphenyl diazirines (TPD). These next-generation scaffolds aim to improve characteristics such as aqueous solubility, stability, and labeling efficiency, while minimizing off-target effects.
A significant advancement in this area is the design of pyridyl- and pyrimidyl-substituted 3-trifluoromethyl-diazirines. encyclopedia.pubnih.govmdpi.comrsc.org These heteroaromatic diazirines exhibit remarkable improvements in ambient light stability and aqueous solubility compared to their conventional phenyl counterparts. encyclopedia.pubnih.govmdpi.com For instance, the incorporation of a pyridine (B92270) or pyrimidine (B1678525) ring enhances water solubility by 100 to 7,500 times, a crucial advantage for biological experiments conducted in aqueous media. encyclopedia.pubmdpi.com Despite the electron-withdrawing nature of the pyridine and pyrimidine rings, their photoreactive efficiency remains comparable to traditional TPDs. encyclopedia.pubmdpi.com
Another innovative approach is the development of the cyclobutane (B1203170) diazirine photoaffinity tag, known as PALBOX. harvard.eduresearchgate.netnih.gov This scaffold was engineered to reduce the pH-dependent reactivity often observed with alkyl diazirines, which can lead to preferential labeling of acidic residues and potential off-targets. harvard.edu Probes equipped with PALBOX have demonstrated the ability to label known protein targets in cells with reduced labeling of known alkyl diazirine off-targets, offering a more precise tool for mapping small molecule-protein interactions. harvard.edunih.gov
Furthermore, acyl silanes are being explored as an alternative to traditional diazirine-based probes. biorxiv.org These scaffolds operate via a 1,2-photo-Brook rearrangement to generate a reactive α-siloxy carbene intermediate, offering a different mechanism for covalent modification and potentially a distinct labeling profile. biorxiv.org
The synthesis of these next-generation scaffolds often involves multi-step procedures, as exemplified by the synthesis of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines. encyclopedia.pubmdpi.comresearchgate.net
| Parameter | 3-pyridyl-3-trifluoromethyl-diazirine (1) | 3-pyrimidyl-3-trifluoromethyl-diazirine (2) | (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (3) |
| Remaining Compound after 1 month ambient light | 79% | 90% | 27% |
| Relative Aqueous Solubility (pH 7.4) | ~30-250 fold increase vs. (3) | ~100-7,500 fold increase vs. (3) | Baseline |
| Relative Aqueous Solubility (pH 5.0) | ~30-250 fold increase vs. (3) | ~100-7,500 fold increase vs. (3) | Baseline |
| Table 1: Comparison of ambient light stability and aqueous solubility of heteroaromatic diazirines versus a conventional trifluoromethylphenyl diazirine. Data sourced from encyclopedia.pubrsc.org. |
Strategies for Mitigating Off-Target Labeling in Research
A significant challenge in photoaffinity labeling is minimizing non-specific or "off-target" labeling, which can complicate the identification of true biological targets. nih.gov Several strategies have been developed to address this issue.
One fundamental approach is the use of competition experiments. nih.gov In this setup, the photoaffinity probe is competed with an excess of the unmodified parent compound. Specific interactions with the target protein will be diminished in the presence of the competitor, while non-specific binding to abundant or "sticky" proteins will remain largely unaffected. nih.gov This allows for the differentiation between specific and background labeling.
The design of the photoaffinity probe itself is critical. Minimizing the linker length between the recognition element and the photoreactive diazirine group can reduce the labeling of non-specific proteins in the vicinity of the binding site. biorxiv.org Furthermore, developing probes with improved physicochemical properties, such as increased hydrophilicity, can reduce non-specific binding driven by hydrophobic interactions. biorxiv.org
The development of scaffolds with altered reactivity profiles, such as the PALBOX cyclobutane diazirine, directly addresses the issue of off-target labeling by reducing the propensity for pH-dependent reactions with acidic residues. harvard.eduresearchgate.net Additionally, the incorporation of difluoromethylene units adjacent to the diazirine has been explored as a strategy to create smaller and more stable tags, potentially reducing steric hindrance and non-specific interactions. nih.gov
Finally, advanced experimental workflows that incorporate quantitative proteomics can help to distinguish specific binders from the background. By quantifying the enrichment of proteins labeled by the probe, researchers can more confidently identify true targets. evotec.com
Computational Chemistry in Predicting Reactivity and Probe Design
Computational chemistry has become an indispensable tool in the design and optimization of diazirine-based photoaffinity probes. rsc.orgresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into the electronic properties, reactivity, and photodecomposition pathways of diazirine scaffolds. rsc.org
Structure-function relationship studies, combining experimental and computational methods, have been instrumental in understanding how electronic properties influence the activation energy and temperature of aryl diazirines. rsc.orgrsc.org These studies have revealed that the rational manipulation of electronic properties can tune the reactivity of the diazirine, allowing for the design of safer and more effective probes. rsc.org For instance, it has been shown that electron-rich diazirines exhibit enhanced efficacy for C-H insertion under both thermal and photochemical activation. rsc.org
Computational models can also predict the absorption spectra of diazirine derivatives, aiding in the design of probes that can be activated at specific wavelengths. rsc.orgrsc.org This is particularly relevant for developing probes that can be activated by longer wavelength light, which is less damaging to biological samples and can penetrate deeper into tissues. rsc.org
Furthermore, computational studies can elucidate the mechanistic details of diazirine photolysis, including the formation of reactive carbene and diazo intermediates. springernature.com Understanding these pathways is crucial for predicting the labeling preferences of a given probe and for designing scaffolds that minimize unwanted side reactions. For example, recent work has quantitatively analyzed the two-step mechanism of alkyl diazirine photo-cross-linking, revealing the dominant role of the diazo intermediate and enabling the selective targeting of buried polar residues. springernature.com
| Computational Method | Application in Diazirine Research | Key Insights | Reference |
| Density Functional Theory (DFT) | Predicting activation energies and reaction pathways of aryl diazirines. | Electron-donating groups can lower the activation energy for carbene formation. | rsc.org |
| Time-Dependent DFT (TD-DFT) | Calculating UV/Vis absorption spectra. | Predicting the optimal wavelength for photoactivation. | rsc.org |
| In-line NMR and MS with Kinetic Modeling | Elucidating the photolysis mechanism of alkyl diazirines. | Diazo intermediates play a major role, allowing for tunable selectivity. | springernature.com |
| Table 2: Applications of Computational Chemistry in Diazirine Probe Design. |
Emerging Technologies for Enhanced Photoaffinity Labeling
The field of photoaffinity labeling is continually evolving with the advent of new technologies aimed at improving sensitivity, specificity, and temporal control.
One of the most exciting developments is the use of photocatalysis to activate diazirines. acs.orgnih.govpnas.orgchemrxiv.org This approach decouples the photoreactive warhead from the targeting ligand. A photocatalyst, often an iridium or osmium complex, is brought into proximity of the target protein, for example, via an antibody or a conjugated small molecule. acs.orgpnas.org Upon irradiation with visible or near-infrared light, the photocatalyst activates nearby diazirine-containing probes through Dexter energy transfer, generating the reactive carbene. acs.orgpnas.org This catalytic process leads to significant signal amplification, as a single photocatalyst can activate multiple diazirine probes, enhancing the labeling of low-abundance targets. pnas.org This technology also allows for the use of longer wavelength light, which is more compatible with live-cell and in-vivo experiments. acs.orgnih.govchemrxiv.org
Another area of innovation is the development of multifunctional photoaffinity probes. For instance, probes that combine a diazirine photoreactive group with a fluorogenic reporter and a cleavable linker have been designed. mdpi.com These "all-in-one" molecules allow for the visualization of labeled targets, their purification, and the subsequent removal of the tag to facilitate mass spectrometry analysis. mdpi.com
The integration of photoaffinity labeling with advanced mass spectrometry-based proteomics workflows, such as high-throughput photoaffinity labeling mass spectrometry (HT-PALMS), is also enhancing our ability to globally map protein-ligand interactions in a native context. evotec.com These methods enable the rapid and accurate identification of fragments that bind to disease-relevant targets across the entire proteome. evotec.com
Future Perspectives in Heteroaromatic Diazirine Research
The future of heteroaromatic diazirine research is poised for significant advancements, driven by the need for more sophisticated tools to explore the intricacies of cellular biology. A key direction will be the continued development of novel heteroaromatic scaffolds with tailored properties. This includes creating diazirines that are more soluble, stable, and possess fine-tuned photoreactivity to further minimize off-target labeling and enhance the precision of PAL experiments. mdpi.com The exploration of a wider range of heterocyclic systems beyond pyridine and pyrimidine could yield probes with unique characteristics for specific applications in materials science and medicinal chemistry. mdpi.comresearchgate.netmdpi.com
The application of emerging technologies will undoubtedly expand the utility of heteroaromatic diazirines. The synergy between photocatalysis and diazirine chemistry holds immense promise for in-vivo target identification and the study of dynamic biological processes with unprecedented spatial and temporal resolution. princeton.edu Further development of photocatalysts and diazirine probes that can be activated by tissue-penetrating near-infrared light will be a major focus.
Moreover, the integration of computational chemistry will become even more crucial in the rational design of next-generation probes. Predictive models will guide the synthesis of heteroaromatic diazirines with optimized electronic and steric properties for specific targets and experimental conditions.
Finally, the application of heteroaromatic diazirines is expected to broaden significantly. In medicinal chemistry, they will continue to be instrumental in target deconvolution for drugs discovered through phenotypic screens and in elucidating the mechanisms of action of bioactive compounds. nih.govmdpi.com In materials science, the unique properties of heteroaromatic diazirines, such as their thermal stability and photoreactivity, will be harnessed to create novel functional polymers and smart materials. mdpi.comacs.org The continued innovation in this area will provide researchers with an increasingly powerful toolkit to address fundamental questions in chemistry, biology, and medicine.
Q & A
Q. What are the recommended synthetic routes for 3-(1H-Diazirin-1-yl)pyridine, and how do reaction conditions influence yield?
The synthesis of diazirinyl-pyridine derivatives typically involves cyclization or coupling reactions. For example, pyridine precursors can react with diaziridine derivatives under acidic or photochemical conditions to introduce the diazirine moiety. Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly affect yield. Acidic conditions (e.g., HCl) may stabilize intermediates but risk protonating the diazirine ring, reducing reactivity . Optimizing stoichiometry and using inert atmospheres (e.g., argon) are critical to minimize side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and diazirine ring integrity.
- Mass Spectrometry (HRMS) : To verify molecular weight and detect impurities.
- HPLC : For purity assessment, using reverse-phase columns and UV detection at 254 nm.
- X-ray Crystallography : Resolves stereoelectronic effects of the diazirine-pyridine system, though crystallization may require inert conditions due to photolability .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Diazirinyl compounds are light-sensitive and may decompose under UV exposure. Key precautions include:
- Storage : In amber vials at 2–8°C under inert gas (e.g., nitrogen).
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Follow EPA guidelines for nitrogen-rich hazardous waste .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in photochemical crosslinking studies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the diazirine ring’s photolytic cleavage and carbene formation. Key parameters include:
- Singlet-Triplet Energy Gaps : Critical for carbene stability.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for crosslinking.
- Transition State Analysis : Predicts reaction pathways with biological targets (e.g., proteins). These methods align with quantum chemical datasets for similar pyridine derivatives .
Q. What strategies resolve contradictory data in biological activity studies of diazirinyl-pyridine derivatives?
Contradictions in bioactivity (e.g., inconsistent IC values) may arise from:
- Solvent Effects : Use standardized solvents (e.g., DMSO) to ensure compound solubility and stability.
- Photodegradation : Shield assays from ambient light to prevent diazirine decomposition.
- Assay Validation : Include positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines .
Q. What are the challenges in optimizing solvent systems for diazirine-containing compounds in click chemistry?
Diazirines require solvents that balance solubility and inertness. For copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
